(1S,2R)-2-aminocyclohexane-1-carboxylic acid chemical properties
(1S,2R)-2-aminocyclohexane-1-carboxylic acid chemical properties
An In-Depth Technical Guide to (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid: Properties, Applications, and Experimental Considerations
Introduction
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a non-canonical, cyclic β-amino acid that has emerged as a cornerstone in modern medicinal chemistry and drug development. Its structurally constrained cyclohexane framework, combined with the specific cis stereochemical arrangement of its amino and carboxyl functional groups, imparts unique conformational properties that are highly sought after in the design of sophisticated molecular architectures. Unlike their linear α-amino acid counterparts, cyclic β-amino acids like this one serve as powerful tools for creating peptidomimetics with enhanced proteolytic stability, predictable secondary structures, and improved pharmacological profiles.[1][2]
This technical guide provides an in-depth exploration of the chemical properties, spectroscopic profile, and strategic applications of (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Authored for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with field-proven insights, offering a comprehensive resource for leveraging this versatile building block in the laboratory. We will delve into its structural nuances, its role in shaping peptide conformation, and practical methodologies for its incorporation into novel synthetic molecules.
Physicochemical and Structural Properties
The utility of (1S,2R)-2-aminocyclohexane-1-carboxylic acid in molecular design is fundamentally derived from its distinct structural and chemical characteristics. Understanding these properties is critical for predicting its behavior in both chemical reactions and biological systems.
Molecular Structure and Stereochemistry
The molecule features a cyclohexane ring with an amino group at position 2 and a carboxylic acid group at position 1. The specific stereochemical designation (1S,2R) dictates a cis relationship between these two functional groups, meaning they are situated on the same face of the ring. This configuration locks the molecule into a conformationally restrained state, a sharp contrast to the flexibility of acyclic amino acids. This rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.
Caption: 2D representation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
Core Chemical Properties
The fundamental physicochemical properties of this amino acid are summarized below. These data points are essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 189101-41-5 | [3][4] |
| Molecular Formula | C₇H₁₃NO₂ | [3][4][5] |
| Molecular Weight | 143.18 g/mol | [4][5] |
| Appearance | White to light yellow powder/crystal | [6][7] |
| Melting Point | 264-266 °C | [3] |
| Solubility | Soluble in water | [7] |
| Topological Polar Surface Area | 63.3 Ų | [4][5] |
| Hydrogen Bond Donors | 2 | [4][5] |
| Hydrogen Bond Acceptors | 3 | [4][5] |
| XLogP3-AA | -1.5 | [4][5] |
The presence of both an acidic (carboxylic acid) and a basic (amino) group means the molecule exists as a zwitterion at physiological pH. The introduction of a carboxylic acid group generally enhances water solubility, which is a beneficial property for improving the pharmacokinetic profile of drug candidates.[8]
Spectroscopic Characterization
Confirming the identity, purity, and structure of (1S,2R)-2-aminocyclohexane-1-carboxylic acid and its derivatives relies on standard spectroscopic techniques. Below are the expected spectral features.
| Technique | Feature | Expected Characteristics | Rationale |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band, ~2500-3500 cm⁻¹ | The O-H bond is involved in strong hydrogen bonding, causing significant peak broadening.[9] |
| C=O Stretch (Carboxylic Acid) | Strong, sharp band, ~1700-1725 cm⁻¹ | Characteristic of a carboxylic acid carbonyl. Conjugation or hydrogen bonding can shift it to <1700 cm⁻¹.[9] | |
| N-H Stretch (Amine) | Moderate band(s), ~3300-3500 cm⁻¹ | Primary amines typically show two bands in this region. | |
| N-H Bend (Amine) | Moderate band, ~1550-1650 cm⁻¹ | Bending vibration of the primary amine. | |
| ¹H NMR | -COOH Proton | Very broad singlet, ~10-12 ppm | Highly deshielded proton, often exchanges with trace water, leading to broadening.[9] |
| -CH-COOH Proton | Multiplet, ~2.0-2.5 ppm | Alpha to a carbonyl group, deshielded. | |
| -CH-NH₂ Proton | Multiplet, ~2.5-3.0 ppm | Alpha to the nitrogen atom, deshielded. | |
| -NH₂ Protons | Broad singlet, variable shift | Chemical shift and broadening are highly dependent on solvent and concentration due to exchange. | |
| Cyclohexane Protons | Complex multiplets, ~1.2-2.0 ppm | Overlapping signals from the CH₂ groups of the cyclohexane ring. | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~175-185 ppm | Typical chemical shift for a carboxylic acid carbon. |
| Aliphatic Carbons (-CH-) | ~50-60 ppm | Carbons directly attached to heteroatoms (N and COOH group). | |
| Aliphatic Carbons (-CH₂-) | ~20-40 ppm | Remaining carbons of the cyclohexane ring. | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 143.09 (Exact Mass) | The exact mass is a key identifier in high-resolution mass spectrometry.[4] |
| Fragmentation | Loss of H₂O, COOH | Common fragmentation patterns for amino acids include the loss of water and the carboxyl group. |
Role in Medicinal Chemistry and Drug Development
The true power of (1S,2R)-2-aminocyclohexane-1-carboxylic acid lies in its application as a strategic tool for overcoming common challenges in drug design, particularly within the realm of peptide-based therapeutics.
A Versatile Peptidomimetic Building Block
Peptides are highly specific and potent biological modulators, but their therapeutic use is often hampered by poor metabolic stability (rapid degradation by proteases) and low bioavailability. Incorporating β-amino acids is a proven strategy to create "peptidomimetics" that resist enzymatic cleavage.[2]
The cyclic nature of this specific β-amino acid offers a distinct advantage by pre-organizing the peptide backbone. This conformational constraint can lock a peptide into its bioactive conformation, enhancing binding affinity and selectivity for its target. Furthermore, cyclic β-amino acids like this one are known to be efficient α-helix breakers, allowing for the precise disruption or stabilization of specific secondary structures within a peptide chain.[1]
Caption: Incorporation of a cyclic β-amino acid to constrain a peptide backbone.
Applications in Synthesis
As a chiral intermediate, (1S,2R)-2-aminocyclohexane-1-carboxylic acid is invaluable for constructing enantiomerically pure pharmaceuticals.[6] Its defined stereochemistry is transferred to the final product, which is critical as different enantiomers of a drug can have vastly different biological activities and toxicities.
Key therapeutic areas where this building block and its derivatives have shown promise include:
-
Neurological Disorders: It serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological pathways.[6]
-
Anti-Inflammatory and Antibacterial Agents: The rigid cyclohexane scaffold has been shown to be a favorable moiety in the development of compounds with anti-inflammatory and antibacterial properties.[10]
-
Bioconjugation: The dual functionality allows it to act as a linker, attaching biomolecules to surfaces or other molecules for applications in targeted drug delivery and diagnostics.[6]
Experimental Protocols and Considerations
Successful utilization of (1S,2R)-2-aminocyclohexane-1-carboxylic acid requires a solid understanding of its handling, reactivity, and common synthetic transformations.
Synthesis and Functionalization Workflow: Amide Coupling
A frequent and critical reaction involving this amino acid is the formation of an amide bond between its carboxylic acid and a primary or secondary amine. This is a cornerstone of peptide synthesis. The workflow typically requires protection of the amino group to prevent self-reaction, activation of the carboxylic acid, and subsequent coupling, followed by deprotection.
Protocol: Boc-Protected Amide Coupling
-
Amino Group Protection (if starting from the unprotected amino acid):
-
Step: Dissolve (1S,2R)-2-aminocyclohexane-1-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add a base (e.g., NaOH) to deprotonate the amino group. Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Causality: The Boc protecting group is essential to prevent the amine from acting as a nucleophile, ensuring that only the carboxylic acid reacts in the subsequent coupling step. It is stable under basic/nucleophilic conditions but easily removed with acid.[6]
-
-
Carboxylic Acid Activation and Coupling:
-
Step: Dissolve the resulting Boc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir for a few minutes to activate the carboxyl group, then add the desired amine nucleophile.
-
Causality: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Coupling agents form a highly reactive activated ester intermediate, which is then readily attacked by the amine to form a stable amide bond. The base neutralizes the acidic byproducts formed during the reaction.
-
-
Deprotection of the Amino Group:
-
Step: Dissolve the purified, Boc-protected product in a suitable solvent (e.g., CH₂Cl₂) and add a strong acid (e.g., trifluoroacetic acid, TFA, or HCl in dioxane). Stir until the Boc group is cleaved (monitored by TLC or LC-MS).
-
Causality: The tert-butyl carbamate is labile in strong acid, collapsing to release the free amine, carbon dioxide, and isobutylene. This step regenerates the amino group for further functionalization or for the final compound.
-
Caption: General workflow for the amide coupling of Boc-protected (1S,2R)-ACHC.
Handling and Storage
-
Storage: The compound should be stored in a cool, dry, and dark place to prevent degradation.[7] For the Boc-protected version, storage at 0-8 °C is recommended.[6]
-
Safety: While safety data for this specific isomer is limited, related aminocyclohexanecarboxylic acids are classified as irritants, causing potential skin, eye, and respiratory irritation.[5] Therefore, standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood.
Conclusion
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is far more than a simple cyclic amino acid; it is a precision tool for molecular engineering. Its inherent conformational rigidity, defined stereochemistry, and ability to enhance the drug-like properties of peptides make it an exceptionally valuable building block for medicinal chemists. By providing resistance to proteolysis and enabling the fine-tuning of molecular architecture, it opens avenues for the development of novel therapeutics with superior efficacy and pharmacokinetic profiles. A thorough understanding of its chemical properties, spectroscopic signatures, and reaction workflows, as outlined in this guide, is paramount for unlocking its full potential in the pursuit of next-generation pharmaceuticals.
References
-
Chem-Impex. (n.d.). (1S,2R)-Boc-2-aminocyclohexane carboxylic acid. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). (1S,2R)-2-aminocyclohexanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Glowacka, I. E., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5484. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Sadowski, M. C., et al. (2022). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Scientific Reports, 12(1), 1-13. Retrieved from [Link]
-
Hruby, V. J., & Balse, P. M. (2000). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Current Medicinal Chemistry, 7(9), 945-970. Retrieved from [Link]
-
Sodupe, M., et al. (2010). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Physical Chemistry Chemical Physics, 12(35), 10465-10473. Retrieved from [Link]
-
Escudero-Adán, F. J., et al. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. Retrieved from [Link]
- Singh, Y. P., & Kumar, E. (2024). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Drug Discovery and Development.
-
Chatterjee, S., et al. (2014). Beta-amino acids: versatile peptidomimetics. Medicinal Chemistry, 4(8), 597-611. Retrieved from [Link]
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. Retrieved from [Link]
-
LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 1,2-Cyclohexanedicarboxylic acid, diisononyl ester. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. (1S,2R)-2-aminocyclohexanecarboxylic acid | C7H13NO2 - BuyersGuideChem [buyersguidechem.com]
- 4. (1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. (1R,2R)-2-Aminocyclohexanecarboxylic Acid | 26685-83-6 | TCI AMERICA [tcichemicals.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 10. mdpi.com [mdpi.com]
